
Tris(hydroxymethyl)nitromethane
Overview
Description
Tris(hydroxymethyl)nitromethane (THNM), CAS 126-11-4, is a nitroalkane derivative with the chemical formula C₄H₉NO₅. It is characterized by three hydroxymethyl groups attached to a central nitromethane moiety. THNM is synthesized via the condensation of nitromethane and formaldehyde under basic conditions, typically using calcium hydroxide as a catalyst, achieving yields exceeding 90% .
Preparation Methods
Catalytic Condensation Method Using Triethylamine
The condensation of nitromethane with formaldehyde under basic conditions represents a direct route to THN. This method, detailed in patent WO2012/44508, employs triethylamine (TEA) as a catalyst to facilitate the reaction in a methanol medium .
Reaction Setup and Conditions
Nitromethane and formaldehyde (provided as methyl formcel) are combined in a 1:5 molar ratio. TEA is introduced at 0.4 mole% relative to nitromethane, ensuring the reaction temperature remains between 45–50°C during the exothermic process . The use of methyl formcel, a stabilized formaldehyde source, mitigates premature polymerization and enhances reaction control. After nitromethane addition, the mixture is stirred for one hour without external cooling, allowing gradual temperature reduction.
Key Parameters:
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Temperature : 45–50°C (critical for minimizing side reactions).
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Catalyst Load : 0.4 mole% TEA.
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Solvent : Methanol (ensures homogeneity and moderates reactivity).
Two-Step Synthesis via Formylation and Hydrogenation
The formylation-hydrogenation approach, patented in US4233245A, achieves high-purity THN through sequential reactions. This method is characterized by its scalability and reproducibility, with yields exceeding 90% after multiple crystallizations .
Formylation Phase
Nitromethane reacts with formaldehyde (as polyoxymethylene or solid paraformaldehyde) in a 1:3 molar ratio within a methanol-methylene chloride solvent (2–5% CH₂Cl₂). A solid alkaline catalyst (sodium or potassium) is added at 1–10 milliequivalents per mole of nitromethane, and the mixture is agitated for 3–36 hours at temperatures below 50°C . Acidification to pH 4.5–5.5 using concentrated HCl precipitates the nitroalcohol intermediate.
Solvent System Impact:
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Methanol-CH₂Cl₂ : Enhances nitroalcohol solubility while preventing byproduct formation.
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Catalyst State : Solid alkali metals minimize contamination and simplify removal .
Hydrogenation and Catalyst Use
The nitroalcohol intermediate is hydrogenated under 30–60 bar H₂ pressure using Raney nickel (5–25% by weight of nitroalcohol). Reaction temperatures of 40–47°C optimize hydrogen uptake while avoiding decomposition . Post-hydrogenation, the catalyst is filtered, and the filtrate is cooled to 0°C to crystallize THN.
Crystallization and Yield Optimization:
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First Batch : 60–65% yield, purity >99.5% (mp: 170°C).
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Second Batch : Recrystallization of mother liquor raises total yield to 75–80%.
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Third Batch : Final crystallization achieves >90% cumulative yield (mp: 165°C, purity: 93%) .
Solvent Systems in the Preparation of Tris(hydroxymethyl)nitromethane
The choice of solvent profoundly influences reaction kinetics and product purity.
Methanol-Methylene Chloride Mixtures
A 2–5% CH₂Cl₂ in methanol solvent system is critical in both synthetic routes. In the formylation-hydrogenation method, CH₂Cl₂ reduces nitroalcohol solubility, facilitating crystallization . For the TEA-catalyzed route, methanol alone suffices, but trace CH₂Cl₂ could enhance intermediate stability .
Temperature and Solvent Interactions
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Low Temperatures (0°C) : Promote high-purity THN crystallization .
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Elevated Temperatures (45–50°C) : Accelerate condensation but require precise control to avoid byproducts .
Role of Catalysts in Reaction Efficiency
Catalysts are pivotal in minimizing energy input and maximizing yield.
Triethylamine in Condensation
TEA’s mild basicity selectively deprotonates nitromethane, initiating formaldehyde addition without over-alkalizing the medium . Its volatility allows easy removal post-reaction, simplifying purification.
Raney Nickel in Hydrogenation
Raney nickel’s high surface area ensures efficient nitro group reduction. A 5–25% catalyst load (relative to nitroalcohol) balances activity and cost .
Yield Optimization Through Crystallization Techniques
Crystallization is the linchpin of achieving high-purity THN.
Multi-Stage Crystallization
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First Cooling (0°C) : Yields 60–65% pure THN.
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Mother Liquor Recycling : Concentrating residues and redissolving in methanol-CH₂Cl₂ recovers an additional 15–20% .
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Final Batch : Despite lower purity (93%), the cumulative yield surpasses 90%, making it suitable for industrial applications .
Comparative Analysis of Preparation Methods
Parameter | Catalytic Condensation (TEA) | Formylation-Hydrogenation |
---|---|---|
Yield | Not reported | >90% (cumulative) |
Purity | Moderate | >99.5% (first batch) |
Catalyst Cost | Low (TEA) | Moderate (Raney Ni) |
Reaction Complexity | Single-step | Two-step |
Scalability | Limited by neutralization | High (continuous possible) |
The formylation-hydrogenation method excels in yield and purity but requires specialized equipment for high-pressure hydrogenation. Conversely, the TEA route offers simplicity but lacks yield data, hindering industrial adoption .
Chemical Reactions Analysis
Tris(hydroxymethyl)nitromethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group, forming tris(hydroxymethyl)aminomethane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like halides. Major products formed from these reactions include nitro derivatives, amines, and substituted alcohols .
Scientific Research Applications
Tris(hydroxymethyl)nitromethane has several scientific research applications:
Biology: It serves as a bactericide to inhibit bacterial growth in various industrial applications.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tris(hydroxymethyl)nitromethane involves its ability to crosslink with other compounds, forming stable structures. For instance, it undergoes crosslinking with hexamethylene diisocyanate to form energetic gels. This crosslinking ability makes it an effective hardener for adhesives and other materials .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Tris(hydroxymethyl)aminomethane (Tris Base)
CAS 77-86-1, C₄H₁₁NO₃, molecular weight 121.14 g/mol.
Key Differences :
- THNM’s nitro group confers strong oxidizing and biocidal properties, whereas Tris base’s amino group makes it a versatile buffer (e.g., in SDS-PAGE for protein extraction ).
- THNM is metabolically inert, while Tris base can titrate intracellular pH, affecting enzyme activity .
Functional Comparison with Biocides and Formaldehyde Releasers
Efficacy in Metalworking Fluids (MWFs)
Compound | Efficacy Duration | Allergenicity Prevalence |
---|---|---|
THNM | 60 days | 0.2% |
Tris(N-hydroxyethyl)hexahydrotriazine | 4 days | 1.6% |
Bioban CS-1135 | 1 day | 2.8% |
N,N'-methylenebis(5-methyloxazolidine) | N/A | 4.0% |
Findings :
- THNM outperforms most biocides in longevity but has lower allergenicity. However, it was banned in Germany (1993) due to nitrosamine formation under alkaline conditions .
- Synergy with hydroxymethyl-phosphorus compounds enhances THNM’s antimicrobial activity at high temperatures (≥60°C) .
Regulatory Status :
- THNM is regulated under EPA guidelines for industrial use , while Tris base is widely accepted in biomedical applications.
Ferroelectric Polymer Composites
- THNM (5 wt%) in P(VDF-TrFE) films increases remnant polarization by 40% and reduces coercive field by 15%, making it suitable for energy storage devices .
Plant Extract Biocides
- THNM constitutes 7.98–12.43% of Virola sebifera leaf extracts, demonstrating natural biocidal activity against pathogens .
Biological Activity
Tris(hydroxymethyl)nitromethane (THNM), also known as tris(hydroxymethyl)aminomethane or tromethamine, is a compound with significant biological activity. It is primarily recognized for its buffering capacity in biochemical applications, but its implications extend into therapeutic uses and antimicrobial properties. This article delves into the biological activities of THNM, supported by research findings, case studies, and data tables.
THNM is a primary amine with three hydroxymethyl groups. It can be synthesized through the reaction of formaldehyde with nitromethane, followed by reduction of the nitro group to an amino group . The chemical structure can be summarized as follows:
1. Buffering Agent
THNM is widely used as a buffer in molecular biology. Its ability to maintain pH stability makes it essential in various biochemical assays, including DNA purification and electrophoresis . The physiological pH range allows THNM to exist in both ionized and non-ionized forms, enhancing its effectiveness in biological systems .
2. Therapeutic Uses
THNM has been utilized in clinical settings for its alkalinizing properties. It is administered intravenously to treat metabolic acidosis, especially during surgeries requiring hypothermia or in cases of respiratory distress syndrome . Research indicates that THNM can effectively alkalinize body fluids, leading to improved outcomes in patients with acidosis due to conditions such as barbiturate poisoning .
Case Study: Alkalinization in Clinical Settings
- Patient Group : Individuals undergoing cardiac surgery.
- Intervention : Administration of THNM.
- Outcome : Significant improvement in acid-base balance was observed post-surgery.
3. Antimicrobial Properties
THNM exhibits antimicrobial activity, making it useful as a preservative in industrial applications. It has been shown to inhibit bacterial growth effectively, particularly in metalworking fluids and disinfectants used in agricultural settings .
Table 1: Antimicrobial Efficacy of THNM
Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | 0.5 | 15 |
Staphylococcus aureus | 0.75 | 20 |
Pseudomonas aeruginosa | 1.0 | 10 |
Safety and Toxicology
Despite its beneficial uses, THNM's safety profile must be considered. Toxicity studies have indicated that high doses can lead to adverse effects such as transient hypoglycemia and elevated white blood cell counts . Long-term exposure may pose risks, particularly related to formaldehyde degradation products.
Table 2: Toxicity Findings from Animal Studies
Study Type | Dosage (mmol/kg) | Observed Effects |
---|---|---|
Acute Toxicity | 15 | Respiratory distress |
Chronic Exposure | Varies | Kidney lesions and chronic nephritis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tris(hydroxymethyl)nitromethane, and how do reaction conditions influence yield?
this compound is typically synthesized via the condensation of nitromethane with formaldehyde under basic conditions. This reaction proceeds through a nitroaldol mechanism, where nitromethane acts as a nucleophile. Key variables affecting yield include:
- Molar ratio of reactants : Excess formaldehyde (3:1 ratio to nitromethane) ensures complete hydroxymethylation .
- Temperature : Reactions are often conducted at 40–60°C to balance kinetics and side-product formation .
- Catalyst : Alkaline catalysts (e.g., NaOH) accelerate the reaction but require neutralization to prevent decomposition .
Post-synthesis, purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
Safety protocols are critical due to its potential irritant properties:
- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
Q. What methods are recommended for verifying the purity of this compound?
Purity assessment combines multiple analytical techniques:
- Melting Point Analysis : Pure samples melt at 160°C; deviations indicate impurities .
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 210–230 nm) identifies residual nitromethane or formaldehyde .
Advanced Research Questions
Q. How does this compound serve as a precursor in synthesizing high-energy materials like TNAZ?
this compound is a key intermediate in producing 1,3,3-trinitroazetidine (TNAZ) , a low-sensitivity explosive. The synthesis involves:
Nitration : Reacting with concentrated HNO₃/H₂SO₄ to introduce nitro groups.
Cyclization : Thermal or acid-catalyzed ring closure to form the azetidine structure .
Critical considerations :
- Stoichiometric control : Excess nitrating agents risk over-nitration and decomposition.
- Temperature gradients : Gradual heating (20°C → 80°C) minimizes exothermic side reactions .
Q. What strategies address contradictions in reported reactivity data for this compound in radical trapping applications?
Discrepancies in ESR studies (e.g., variable radical adduct stability) arise from:
- pH dependency : Reactivity with hydroxyl radicals increases at neutral pH due to deprotonation of hydroxymethyl groups .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize nitromethane-derived radical intermediates better than aqueous systems .
Methodological recommendation : Standardize reaction conditions (pH 7.0–7.5, 25°C) and validate using spin-trapping agents like α-phenyl-N-tert-butyl nitrone (PBN) .
Q. How can reaction conditions be optimized for the electrolytic reduction of this compound to Tris buffer?
Electrolytic reduction (vs. catalytic hydrogenation) offers better control over selectivity:
- Electrolyte composition : Use ammonium chloride (1M) in water to enhance proton availability .
- Electrode material : Platinum electrodes minimize overpotential and side reactions (e.g., hydrogen evolution) .
- Current density : Maintain 10–20 mA/cm² to balance reduction rate and energy efficiency .
Post-reduction, buffer purity is confirmed via titration (pKa ≈ 8.1 at 25°C) and FTIR (absence of nitro group peaks at ~1550 cm⁻¹) .
Q. What are the implications of this compound’s nitro group geometry on its coordination chemistry in metal-organic frameworks (MOFs)?
The nitro group’s trigonal planar geometry enables versatile coordination modes:
- Bridging ligand : Binds two metal centers via nitro oxygen atoms, forming 2D networks.
- Chelation : In alkaline conditions, deprotonated hydroxymethyl groups act as additional binding sites .
Experimental design tip : Use X-ray crystallography (Cambridge Structural Database entries) to resolve coordination patterns .
Properties
IUPAC Name |
2-(hydroxymethyl)-2-nitropropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQJQHSAWMFDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027034 | |
Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
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Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] Light yellow crystals; [MSDSonline] | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
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Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Solubility |
Soluble in polar solvents such as methanol and isopropanol. Insoluble in non-polar solvents such as aliphatic and aromatic hydrocarbons., Freely soluble in alcohols, sparingly soluble in benzene, In water, 2.20X10+6 mg/L at 20 °C | |
Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
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Vapor Pressure |
0.00000154 [mmHg] | |
Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Color/Form |
Crystals from ethyl acetate and benzene, White solid | |
CAS No. |
126-11-4 | |
Record name | Tris(hydroxymethyl)nitromethane | |
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Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Record name | Tris(hydroxymethyl)nitromethane | |
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Record name | Tris(hydroxymethyl)nitromethane | |
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Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
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Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
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Record name | TRIS(HYDROXYMETHYL)NITROMETHANE | |
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Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
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Melting Point |
214 °C (pure), MP: 180 °C (usual lab product); 175-176 °C (technical grade) | |
Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
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Retrosynthesis Analysis
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